Y-Rfrp-3
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Overview
Description
Y-RFRP-3, also known as RFamide-related peptide-3, is a mammalian ortholog of the avian gonadotropin-inhibitory hormone. It is a neuropeptide that plays a significant role in regulating energy homeostasis, metabolism, and reproduction. This compound exerts its effects through its interaction with G protein-coupled receptor 147, influencing various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-RFRP-3 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Y-RFRP-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Various alkylating agents or acylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, activity, or altered functional properties. These modifications are crucial for studying the peptide’s biological functions and potential therapeutic applications .
Scientific Research Applications
Y-RFRP-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, modification, and structure-activity relationships.
Biology: Investigated for its role in regulating energy homeostasis, metabolism, and reproductive functions in mammals.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders, reproductive dysfunctions, and other related conditions.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying peptide-receptor interactions
Mechanism of Action
Y-RFRP-3 exerts its effects by binding to G protein-coupled receptor 147, which is expressed in various tissues, including the hypothalamus. Upon binding, this compound activates intracellular signaling pathways that regulate the release of gonadotropin-releasing hormone, thereby inhibiting the secretion of luteinizing hormone and follicle-stimulating hormone. This mechanism plays a crucial role in regulating reproductive functions and energy balance .
Comparison with Similar Compounds
Similar Compounds
Gonadotropin-inhibitory hormone: The avian ortholog of Y-RFRP-3, which also inhibits gonadotropin release.
Kisspeptin: Another neuropeptide involved in regulating reproductive functions through its interaction with G protein-coupled receptors.
Neuropeptide Y: A peptide that regulates feeding behavior and energy homeostasis
Uniqueness of this compound
This compound is unique in its dual role in regulating both reproductive functions and energy homeostasis. Unlike other similar compounds, this compound has been shown to have orexigenic effects, stimulating food intake and influencing glucose metabolism. This dual functionality makes this compound a valuable target for studying the integration of energy balance and reproductive functions .
Properties
Molecular Formula |
C54H81N15O12 |
---|---|
Molecular Weight |
1132.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C54H81N15O12/c1-29(2)25-39(66-49(77)38(28-43(57)72)65-51(79)41-15-10-24-69(41)53(81)44(30(3)4)67-46(74)34(55)26-32-16-18-33(70)19-17-32)52(80)68-23-9-14-40(68)50(78)63-36(20-21-42(56)71)48(76)62-35(13-8-22-61-54(59)60)47(75)64-37(45(58)73)27-31-11-6-5-7-12-31/h5-7,11-12,16-19,29-30,34-41,44,70H,8-10,13-15,20-28,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,73)(H,62,76)(H,63,78)(H,64,75)(H,65,79)(H,66,77)(H,67,74)(H4,59,60,61)/t34-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1 |
InChI Key |
STIKMBSUWSFACN-OQGPALKGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
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